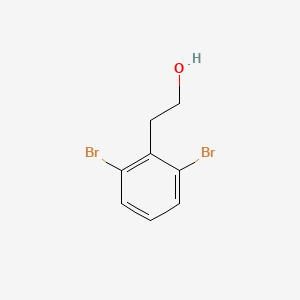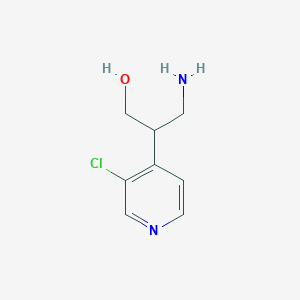
2-Cycloheptyl-2-methoxyaceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cycloheptyl-2-methoxyacetic acid is an organic compound with the molecular formula C10H18O3 It is a derivative of acetic acid, where the hydrogen atom of the methyl group is replaced by a cycloheptyl group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cycloheptyl-2-methoxyacetic acid can be achieved through several methods. One common approach involves the reaction of cycloheptyl bromide with sodium methoxyacetate in the presence of a suitable solvent. The reaction typically proceeds under reflux conditions, and the product is isolated through standard purification techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of 2-cycloheptyl-2-methoxyacetic acid may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, employing catalysts and optimizing reaction parameters such as temperature, pressure, and solvent choice can further improve the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Cycloheptyl-2-methoxyacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium hydride (NaH) and organolithium reagents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cycloheptyl ketones, while reduction can produce cycloheptyl alcohols.
Scientific Research Applications
2-Cycloheptyl-2-methoxyacetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-cycloheptyl-2-methoxyacetic acid involves its interaction with molecular targets and pathways. The compound can modulate enzyme activities and receptor functions, leading to various biological effects. For instance, it may inhibit specific enzymes involved in metabolic pathways or bind to receptors to alter cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
Methoxyacetic acid: A simpler analog with a methoxy group and a carboxylic acid group.
Cycloheptyl acetic acid: Similar structure but lacks the methoxy group.
2-Methoxyethanol: Contains a methoxy group and an alcohol group.
Uniqueness
2-Cycloheptyl-2-methoxyacetic acid is unique due to the presence of both a cycloheptyl group and a methoxy group, which confer distinct chemical and physical properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C10H18O3 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
2-cycloheptyl-2-methoxyacetic acid |
InChI |
InChI=1S/C10H18O3/c1-13-9(10(11)12)8-6-4-2-3-5-7-8/h8-9H,2-7H2,1H3,(H,11,12) |
InChI Key |
IUUSTHYFIAAJSY-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1CCCCCC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol](/img/structure/B13597125.png)



![2-[6-Bromo-5-(2-phenylethynyl)pyridin-2-yl]-2,2-difluoroaceticacid](/img/structure/B13597154.png)
![3-[4-Chloro-2-(trifluoromethyl)phenyl]-1,2-oxazol-5-amine](/img/structure/B13597174.png)





aminedihydrochloride](/img/structure/B13597217.png)


